molecular formula C20H17ClN2O3 B14300493 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide CAS No. 113457-10-6

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide

Cat. No.: B14300493
CAS No.: 113457-10-6
M. Wt: 368.8 g/mol
InChI Key: AQSAAYIQEVBRRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chlorophenyl group, a methoxy group, and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with 4-aminopyridine to yield 3-methoxy-N-(pyridin-4-yl)benzamide.

    Introduction of the 2-Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group via a nucleophilic aromatic substitution reaction. This can be achieved by reacting 3-methoxy-N-(pyridin-4-yl)benzamide with 2-chlorophenylmethanol in the presence of a base such as potassium carbonate.

    Methoxylation: The final step involves the methoxylation of the benzamide core to introduce the methoxy group at the 4-position. This can be achieved using a methoxylating agent such as dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Material Science: This compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring at a different position.

    4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-2-yl)benzamide: Similar structure but with the pyridine ring at a different position.

    4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-5-yl)benzamide: Similar structure but with the pyridine ring at a different position.

Uniqueness

The uniqueness of 4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide lies in its specific substitution pattern, which can confer unique biological activity and chemical reactivity compared to its analogs. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

113457-10-6

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

4-[(2-chlorophenyl)methoxy]-3-methoxy-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C20H17ClN2O3/c1-25-19-12-14(20(24)23-16-8-10-22-11-9-16)6-7-18(19)26-13-15-4-2-3-5-17(15)21/h2-12H,13H2,1H3,(H,22,23,24)

InChI Key

AQSAAYIQEVBRRD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=CC=NC=C2)OCC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.